7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
“7-bromo-3-hydroxy-2-naphthoic acid” is an organic compound with the molecular formula C11H7BrO3 .
Molecular Structure Analysis
The molecular structure of “7-bromo-3-hydroxy-2-naphthoic acid” can be represented by the InChI string: InChI=1/C11H7BrO3/c12-8-2-1-6-5-10 (13)9 (11 (14)15)4-7 (6)3-8/h1-5,13H, (H,14,15) .Physical and Chemical Properties Analysis
The physical and chemical properties of “7-bromo-3-hydroxy-2-naphthoic acid” are as follows :Scientific Research Applications
Synthesis and Reactivity
- Synthetic Methodologies : A practical method for synthesizing an orally active CCR5 antagonist highlighted the use of a compound structurally related to 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one. This process involved esterification, intramolecular Claisen type reaction, and a Suzuki−Miyaura reaction, establishing a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).
- Advanced Organic Synthesis : Research on the synthesis of N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide showcased a series of reactions including nitration, benzylation, bromination, and selective reduction, leading to key intermediates for formal synthesis of significant compounds (Mereyala & Sambaru, 2005).
Materials Science
- Mesomorphic Properties : A study on the synthesis, mesomorphic properties, and X-ray diffraction studies of 7-alkyloxy-3-(4-alkyloxyphenyl)-4H-1-benzopyran-4-one derivatives, which share a structural motif with the compound of interest, revealed insights into the thermal stability, phase behavior, and molecular orientation of these compounds under different temperatures, exhibiting nematic and smectic phases (Yeap et al., 2009).
Antiviral and Biological Activity
- Antiviral Activity : The synthesis of 4-hydroxycoumarin dimers and fused benzopyranocoumarin derivatives, related structurally to the compound , was explored along with their broad anti-DNA and RNA virus activity evaluations. This research underscored the potential of structurally complex coumarins in antiviral therapies (Završnik et al., 2011).
Photocatalysis and Green Chemistry
- Photoisomerization Reaction : A novel protocol for synthesizing 7a-phenyl-1a,7a-dihydro-benzopyrano[2,3-b]azirin-7-ones via photoisomerization of isoxazoles was developed. This approach, involving photo-catalyzed ring opening and intramolecular nucleophilic addition, showcases the compound's relevance in green chemistry applications (Wang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
7-bromo-3-hydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-9-3-6-11-12(7-9)22-15(14(19)13(11)18)8-1-4-10(5-2-8)17(20)21/h1-7,14-15,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUROARYLAHBWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)Br)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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